molecular formula C16H12N2O3 B008815 Picrasidine O CAS No. 101219-63-0

Picrasidine O

Cat. No. B008815
M. Wt: 280.28 g/mol
InChI Key: HPAUUBGCMSMJQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Picrasidine O is a natural alkaloid compound that is found in the bark of the Picrasma quassioides tree. It has been used in traditional Chinese medicine for centuries to treat a variety of ailments, including fever, dysentery, and malaria. In recent years, Picrasidine O has gained attention in the scientific community for its potential as a therapeutic agent in the treatment of various diseases.

Scientific Research Applications

Anticancer Potential

Picrasidine O, along with related compounds from the Picrasma quassioides plant, has shown significant promise in cancer research. Specifically, picrasidine I has demonstrated anticancer effects against oral squamous cell carcinoma. This compound reduces cell viability in a dose-dependent manner and triggers apoptosis in cancer cells through various molecular pathways (Yang et al., 2021). Another study highlighted picrasidine I's ability to induce apoptosis in nasopharyngeal carcinoma cells, emphasizing its potential as a therapeutic agent (Ho et al., 2022).

Neuroprotective and Anti-inflammatory Activities

Picrasidine O and related compounds have also been evaluated for their neuroprotective and anti-inflammatory properties. One study identified picrasidine O as a novel cerebral protective agent, suggesting its potential in treating dementia and related neurological conditions (Sasaki et al., 2016). The anti-inflammatory effects of Picrasma quassioides, the source of picrasidine O, have been studied in the context of allergic asthma and other inflammatory diseases, highlighting its potential in treating airway inflammatory conditions (Shin et al., 2014).

Potential in Metabolic Disease Treatment

Interestingly, picrasidine C, a compound closely related to picrasidine O, was identified as a subtype-selective PPARα agonist, which could have implications in treating metabolic diseases like hyperlipidemia and hypercholesterolemia (Zhao et al., 2016). This indicates the potential of picrasidine O in similar applications, given the common source and structural similarities.

Other Pharmacological Activities

Picrasidine O is part of a broader group of compounds that have demonstrated a range of pharmacological activities. For instance, picrasidine I has shown effects in inhibiting osteoclastogenesis, which could be relevant in treating bone-related disorders like osteoporosis (Kong et al., 2017). Additionally, the broader category of canthinone alkaloids, to which picrasidine O belongs, has been identified as inhibitors of protein tyrosine phosphatase 1B, with implications for diabetes treatment (Sasaki et al., 2015).

properties

CAS RN

101219-63-0

Product Name

Picrasidine O

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

4-methoxy-6-methyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-4,7,9(16),10,12,14-hexaene-2,3-dione

InChI

InChI=1S/C16H12N2O3/c1-17-8-7-10-9-5-3-4-6-11(9)18-12(10)13(17)15(21-2)14(19)16(18)20/h3-8H,1-2H3

InChI Key

HPAUUBGCMSMJQK-UHFFFAOYSA-N

SMILES

CN1C=CC2=C3C1=C(C(=O)C(=O)N3C4=CC=CC=C24)OC

Canonical SMILES

CN1C=CC2=C3C1=C(C(=O)C(=O)N3C4=CC=CC=C24)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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